(S)-(1-Benzylpyrrolidin-3-yl)methanol
Overview
Description
(S)-(1-Benzylpyrrolidin-3-yl)methanol is a chiral compound with the molecular formula C12H17NO It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of (S)-1-benzyl-3-pyrrolidinone using a chiral reducing agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction temperature and solvent choice can vary, but common solvents include ethanol or methanol, and the reaction is often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The ketone precursor is subjected to hydrogenation in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex. The process is optimized for high yield and purity, with careful control of reaction parameters such as pressure, temperature, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: (S)-(1-Benzylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (S)-1-benzyl-3-pyrrolidinone.
Reduction: Formation of (S)-1-benzylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagent used.
Scientific Research Applications
(S)-(1-Benzylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-(1-Benzylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
(S)-(1-Benzylpyrrolidin-3-yl)methanol can be compared with other similar compounds such as:
®-(1-Benzylpyrrolidin-3-yl)methanol: The enantiomer of the compound, which may have different biological activity and properties.
(S)-1-Benzyl-3-pyrrolidinone: The ketone precursor, which lacks the hydroxyl group.
(S)-1-Benzylpyrrolidine: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.
The uniqueness of this compound lies in its chiral nature and the presence of both a benzyl group and a hydroxyl group, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
[(3S)-1-benzylpyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQQBJDSKDWQMJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363858 | |
Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78914-69-9 | |
Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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